Comparative Seizure Control: Pheneturide vs. Phenytoin in a Double-Blind Crossover Trial
In a double-blind, cross-over trial involving 94 outpatients with epilepsy, Pheneturide demonstrated equivalent efficacy to phenytoin, a first-line anticonvulsant. The study found no statistically significant difference in the frequency of seizures between the two treatment groups [1]. This evidence is critical for establishing Pheneturide as a viable alternative in cases where phenytoin is contraindicated or poorly tolerated, despite its own known toxicity profile.
| Evidence Dimension | Seizure frequency reduction |
|---|---|
| Target Compound Data | No significant difference compared to phenytoin |
| Comparator Or Baseline | Phenytoin |
| Quantified Difference | Statistically non-significant difference |
| Conditions | 94 outpatients with epilepsy in a double-blind, cross-over trial |
Why This Matters
This direct clinical comparison validates Pheneturide's anticonvulsant potency against a widely used standard, justifying its consideration in refractory epilepsy research protocols where phenytoin is not an option.
- [1] Gibberd, F. B., Park, D. M., Scott, G., Gawel, M. J., Fry, D. E., Page, N. G., ... & Rose, F. C. (1982). A comparison of phenytoin and pheneturide in patients with epilepsy: a double-blind cross-over trial. Journal of Neurology, Neurosurgery, and Psychiatry, 45(12), 1113–1118. View Source
